molecular formula C21H28N2O2 B6773416 N-(2-methyl-3-propan-2-ylquinolin-4-yl)-3-(oxan-4-yl)propanamide

N-(2-methyl-3-propan-2-ylquinolin-4-yl)-3-(oxan-4-yl)propanamide

Cat. No.: B6773416
M. Wt: 340.5 g/mol
InChI Key: WQWDRNYGLYESFR-UHFFFAOYSA-N
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Description

N-(2-methyl-3-propan-2-ylquinolin-4-yl)-3-(oxan-4-yl)propanamide is a synthetic organic compound characterized by its unique quinoline and oxane moieties

Properties

IUPAC Name

N-(2-methyl-3-propan-2-ylquinolin-4-yl)-3-(oxan-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-14(2)20-15(3)22-18-7-5-4-6-17(18)21(20)23-19(24)9-8-16-10-12-25-13-11-16/h4-7,14,16H,8-13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWDRNYGLYESFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C)C)NC(=O)CCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylquinoline and oxane derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under strong reducing conditions such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used to study enzyme interactions and inhibition mechanisms.

Medicine

    Antimicrobial Agents: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.

    Cancer Research: Explored for its cytotoxic properties against cancer cell lines.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or photonic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the amide linkage allows for hydrogen bonding interactions with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Oxane Derivatives: Compounds like oxan-4-yl acetate, used in organic synthesis.

Uniqueness

N-(2-methyl-3-propan-2-ylquinolin-4-yl)-3-(oxan-4-yl)propanamide is unique due to the combination of the quinoline and oxane moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for diverse applications.

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